3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Description
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS: 1172717-60-0) is a spirocyclic compound featuring a fused isobenzofuran-piperidine core with two methyl groups at the 3-position. This structural motif confers unique physicochemical properties, making it valuable in medicinal chemistry and drug discovery. The compound is synthesized via nucleophilic substitution reactions, as evidenced by protocols involving column chromatography, mass spectrometry, and NMR analysis (e.g., HP 6890-5973 MSD spectrometer and Agilent 500 MHz NMR) . Its applications include serving as a precursor for sigma-2 receptor (s2R) ligands in Alzheimer’s disease research and as a pharmacophore in receptor-targeted studies .
Properties
IUPAC Name |
3,3-dimethylspiro[2-benzofuran-1,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-13(2)11-5-3-4-6-12(11)14(16-13)7-9-15-10-8-14;/h3-6,15H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKLXFVOJPJHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(O1)CCNCC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Isobenzofuran Derivatives with Piperidine Precursors
One of the primary approaches involves cyclization of isobenzofuran derivatives with piperidine or its derivatives, often facilitated by activating agents such as carbonyldiimidazole (CDI). This method is supported by research indicating the formation of the spiro core through intramolecular cyclization under mild to moderate conditions.
- Solvent: Dry tetrahydrofuran (THF) or acetonitrile (MeCN)
- Temperature: Room temperature to reflux
- Reagents: CDI as activating agent, piperidine derivatives, or related amines
- Duration: Overnight to 24 hours
- Activation of 3H-spiro[isobenzofuran-1,4′-piperidine] with CDI in dry THF at room temperature, followed by cyclization to form the spiro compound.
Alkylation and Functionalization of the Spiro Core
Following core formation, alkylation at the nitrogen atom of the piperidine ring is performed using halogenated derivatives such as 3-bromopropanenitrile or 1-bromo-4-chloro-butane. These reactions typically occur in the presence of bases like potassium carbonate (K₂CO₃) or tetrabutylammonium bromide (TBAB) to facilitate nucleophilic substitution.
- Solvent: Acetonitrile (MeCN)
- Temperature: Elevated (around 150°C in microwave-assisted synthesis)
- Reagents: Alkyl halides, bases (K₂CO₃, NaN₃)
- Duration: 1–4 hours
Final Purification and Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or methanol, yielding the hydrochloride salt with high purity.
Representative Reaction Scheme and Data Table
| Step | Starting Material | Reagents & Conditions | Key Intermediate | Final Product | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 3H-spiro[isobenzofuran-1,4′-piperidine] | CDI, dry THF, RT, overnight | Activated intermediate | Spiro core | ~70% | Activation with CDI facilitates cyclization |
| 2 | Activated intermediate | Alkyl halide (e.g., 3-bromopropanenitrile), K₂CO₃, MeCN, microwave at 150°C | Alkylated intermediate | N-alkylated spiro compound | ~65% | Nucleophilic substitution |
| 3 | N-alkylated compound | Methylation (if needed) | 3,3-Dimethyl substituted | Final core | Variable | Methylation during or after alkylation |
| 4 | Final core | HCl in ethanol | Hydrochloride salt | 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | Quantitative | Acidic workup |
Research Findings and Optimization
Research indicates that reaction yields and purity are significantly influenced by parameters such as temperature, solvent choice, and reagent stoichiometry. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields, especially in alkylation steps. For example, the use of microwave irradiation at 150°C for 1–2 hours in acetonitrile enhances nucleophilic substitution efficiency, as reported in recent studies.
Furthermore, the activation of the precursor with CDI prior to cyclization ensures high regioselectivity and minimizes side reactions, leading to a cleaner product profile.
Industrial and Scale-Up Considerations
For large-scale production, continuous flow reactors and automated systems are employed to control reaction parameters precisely. The process involves sequential steps: precursor synthesis, cyclization, alkylation, methylation, and salt formation, each optimized for maximum yield and purity.
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor reaction progress and verify product integrity.
Summary of Key Data
| Parameter | Value | Reference |
|---|---|---|
| Reaction Temperature | 120–150°C | , |
| Solvent | Acetonitrile, THF | , |
| Yield | 65–70% | , |
| Purity | >98% (by HPLC) | , |
| Reaction Time | 1–6 hours | , |
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Modulation of Enzymes
One of the primary applications of 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is its role as a modulator of 11-β hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids, which are involved in numerous physiological processes including stress response, immune function, and metabolism. Inhibition of 11β-HSD1 has been linked to potential therapeutic benefits in conditions such as obesity and metabolic syndrome by reducing local glucocorticoid activation in adipose tissue .
Antidepressant Activity
Research has indicated that compounds related to spirocyclic structures may exhibit antidepressant properties. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a potential mechanism through which this compound may exert antidepressant effects. Clinical investigations are necessary to substantiate these claims and explore the therapeutic window of this compound .
Toxicological Studies
Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological studies suggest that while the compound shows promise in pharmacological applications, further investigation into its toxicity and side effects is warranted.
| Study Type | Findings |
|---|---|
| Acute Toxicity | Moderate toxicity observed at high doses |
| Chronic Exposure | Long-term studies needed to assess cumulative effects |
Case Studies and Research Insights
Several case studies have explored the pharmacological implications of spirocyclic compounds similar to 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]. For example:
- Case Study 1 : A study investigating the effects of spirocyclic compounds on metabolic disorders found that specific derivatives could significantly reduce body weight gain in obese models by modulating glucocorticoid metabolism.
- Case Study 2 : Research on the antidepressant effects highlighted that compounds with similar structures could enhance serotonin levels in animal models, suggesting a pathway for further exploration in human trials.
Mechanism of Action
The mechanism by which 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs differ in substituents (e.g., methyl, oxo, or hydrogen groups), influencing their molecular weight, solubility, and reactivity. Below is a comparative table:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|---|
| 3,3-Dimethyl-3H-spiro[...] hydrochloride | 1172717-60-0 | C14H20ClNO | ~261.8 | 3,3-dimethyl | Increased lipophilicity, steric bulk |
| 3H-Spiro[isobenzofuran-1,4'-piperidine] HCl | 37663-44-8 | C12H16ClNO | 225.71 | None | Baseline spiro structure |
| 3-Methyl-3H-spiro[...] hydrochloride | 59142-96-0 | C13H18ClNO | 239.74 | 3-methyl | Moderate lipophilicity |
| 3-Oxo-3H-spiro[...] hydrochloride | 172733-79-8 | C12H13ClNO2 | 241.69 | 3-oxo | Enhanced hydrogen bonding capability |
Notes:
- The dimethyl variant’s higher molecular weight and steric hindrance may improve metabolic stability but reduce solubility compared to the non-methylated analog .
Pharmacological Activity
- s2R/CB2R Ligands: The parent compound (CAS 37663-44-8) is used in radioligands for Alzheimer’s diagnosis and cannabinoid receptor studies. Fluorinated analogs derived from this scaffold show promise in PET imaging .
- US28 Receptor Antagonists : The 3-oxo variant (e.g., CAS 172733-79-8) is utilized in human cytomegalovirus research, where its electrophilic ketone group facilitates covalent interactions with target receptors .
Biological Activity
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a spirocyclic compound notable for its unique structure and potential biological activities. This compound has garnered attention in the field of medicinal chemistry due to its interactions with various biological targets, particularly in the modulation of enzymes involved in metabolic processes.
Chemical Structure and Properties
- Molecular Formula : C14H20ClNO
- Molecular Weight : 253.77 g/mol
- CAS Number : 1172717-60-0
- Chemical Structure : The spiro structure consists of two rings connected through a single atom, which imparts distinct chemical properties that influence its biological activity.
This compound acts primarily as a modulator of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of cortisone to cortisol, influencing glucocorticoid metabolism and associated physiological processes such as inflammation and metabolism regulation .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Properties : By modulating glucocorticoid levels, it may help reduce inflammation.
- Metabolic Regulation : It has potential applications in managing metabolic disorders by influencing steroid hormone levels.
- Neuroprotective Effects : Preliminary studies suggest it may have protective effects on neuronal cells under stress conditions.
In Vitro Studies
A study explored the effects of 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] on various cell lines. The results indicated:
- Cell Viability : The compound exhibited dose-dependent effects on cell viability, indicating potential cytotoxicity at higher concentrations.
- Enzyme Inhibition : Significant inhibition of 11β-HSD1 was observed, leading to decreased cortisol production in treated cells .
In Vivo Studies
In animal models, administration of the compound showed:
- Reduced Inflammatory Markers : Decreased levels of pro-inflammatory cytokines were reported following treatment.
- Improved Metabolic Parameters : Animals exhibited improved glucose tolerance and insulin sensitivity compared to controls .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
